![molecular formula C9H6BrN3O B2360870 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2251053-52-6](/img/structure/B2360870.png)
5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
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Description
5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one, also known as 5-Bromo-2-pyridin-2-yl-2,3-dihydropyridazin-3-one, is a heterocyclic compound with a broad range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has also been used in the synthesis of various other compounds, such as peptides, carbohydrates, and DNA. The structure of 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is shown in Figure 1.
Scientific Research Applications
Pharmaceutical Research
This compound serves as a molecular scaffold in the development of active pharmaceutical ingredients (APIs). Its structure is conducive to modifications that can lead to the discovery of new drugs, particularly in the realm of cancer immunotherapy and antiviral medications .
Organic Synthesis
Due to the presence of reactive bromine, this compound is often used in organic synthesis, especially in Suzuki coupling reactions. This allows for the creation of a wide array of biologically active molecules .
Material Science
In the field of material science, this compound’s derivatives can be utilized as intermediates in the synthesis of organic semiconductors, which are essential for OLED technology .
properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-9(14)13(12-6-7)8-3-1-2-4-11-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVECMXYIDUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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